

In-Depth Technical Guide: Pyrametostrobin Identification

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Compound of Interest

Compound Name: Pyrametostrobin

Cat. No.: B1462844

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This guide provides a focused overview of the chemical identification of **Pyrametostrobin**, a fungicide belonging to the strobilurin class. The core data, including its Chemical Abstracts Service (CAS) number and International Union of Pure and Applied Chemistry (IUPAC) nomenclature, are presented for researchers, scientists, and professionals in drug development.

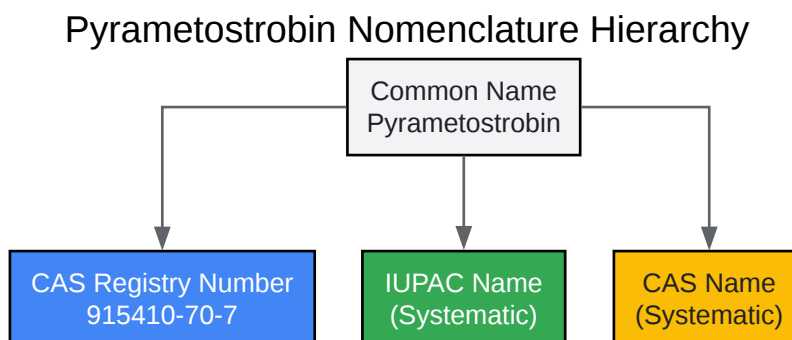
Chemical Identification Data

Quantitative and identifying information for **Pyrametostrobin** is summarized in the table below for clear reference.

Identifier Type	Value
CAS Registry Number	915410-70-7[1][2][3]
IUPAC PIN	methyl (2-(((1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy)methyl)phenyl)methoxycarbamate[1]
IUPAC Name	methyl N-[2-((1,4-dimethyl-3-phenylpyrazol-5-yl)oxymethyl)phenyl]-N-methoxycarbamate[2]
CAS Name	methyl N-[2-(((1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy)methyl)phenyl]-N-methoxycarbamate[1]
Molecular Formula	C21H23N3O4[1]
InChIKey	DWTVBEZBWMDXIY-UHFFFAOYSA-N[1]

Logical Relationship of Nomenclature

The following diagram illustrates the hierarchical and descriptive relationship between the different nomenclature systems for **Pyrametostrobin**.



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Caption: Hierarchical relationship of **Pyrametostrobin** identifiers.

Experimental Protocol: Compound Identification via Mass Spectrometry

To confirm the identity of a synthesized or isolated sample as **Pyrametostrobin**, a detailed mass spectrometry protocol is outlined below. This serves as a representative experimental workflow.

Objective: To verify the molecular weight and fragmentation pattern of a sample suspected to be **Pyrametostrobin**.

Materials:

- Sample for analysis
- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (e.g., Q-TOF or Orbitrap)
- HPLC-grade acetonitrile

- HPLC-grade water
- Formic acid

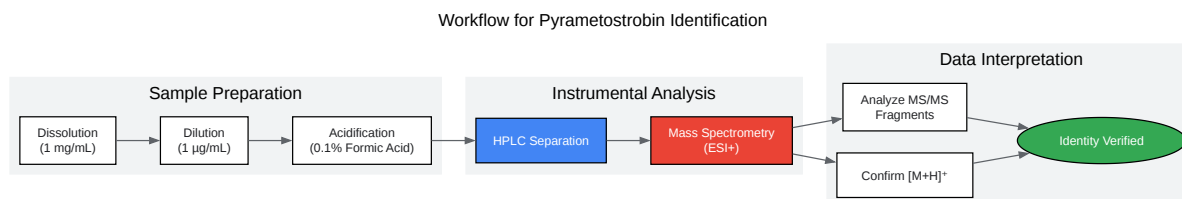
Methodology:

- Sample Preparation:
 - Dissolve 1 mg of the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
 - Perform a serial dilution to a final concentration of 1 µg/mL in a 50:50 solution of acetonitrile and water.
 - Add formic acid to a final concentration of 0.1% to facilitate ionization.
- Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Mass Range: Scan from m/z 100 to 600.
 - Data Acquisition: Acquire data in both full scan mode (for molecular ion) and tandem MS (MS/MS) mode (for fragmentation).

- Collision Energy (for MS/MS): Ramp from 10 to 40 eV to generate a comprehensive fragmentation spectrum.
- Data Analysis:
 - Confirm the presence of the protonated molecule $[M+H]^+$ at the expected m/z for $C_{21}H_{23}N_3O_4$.
 - Analyze the fragmentation pattern in the MS/MS spectrum and compare it to a reference standard or theoretical fragmentation pattern for **Pyrametostrobin**.

Experimental Workflow Diagram

The following diagram visualizes the key steps in the compound identification protocol.



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Caption: Experimental workflow for compound identification.

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References

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